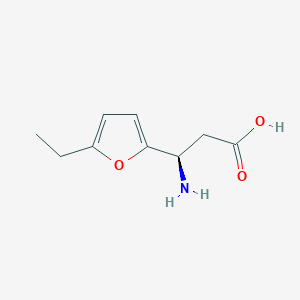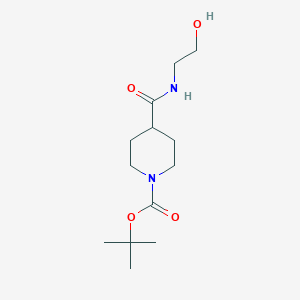
1-(4-Bromophenyl)-2-(methylamino)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-(methylamino)ethan-1-one is an organic compound that belongs to the class of phenylacetones It is characterized by the presence of a bromine atom attached to the phenyl ring and a methylamino group attached to the ethanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Mannich reaction, which involves the condensation of phenylacetone with formaldehyde and methylamine under acidic conditions . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Bromophenyl)-2-(methylamino)ethan-1-one may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromophenyl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 4-Bromobenzoic acid or 4-bromoacetophenone.
Reduction: 1-(4-Bromophenyl)-2-(methylamino)ethanol.
Substitution: 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one or 1-(4-Aminophenyl)-2-(methylamino)ethan-1-one.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-2-(methylamino)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to changes in cellular functions. For example, it may inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-one: Similar structure but with a fluorine atom instead of bromine.
1-(4-Methylphenyl)-2-(methylamino)ethan-1-one: Similar structure but with a methyl group instead of bromine.
Uniqueness
1-(4-Bromophenyl)-2-(methylamino)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as its boiling point and solubility.
Propiedades
Número CAS |
77914-64-8 |
|---|---|
Fórmula molecular |
C9H10BrNO |
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C9H10BrNO/c1-11-6-9(12)7-2-4-8(10)5-3-7/h2-5,11H,6H2,1H3 |
Clave InChI |
ROCPAVBERYRYOQ-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13550916.png)
![2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13550924.png)
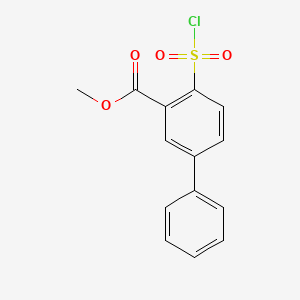

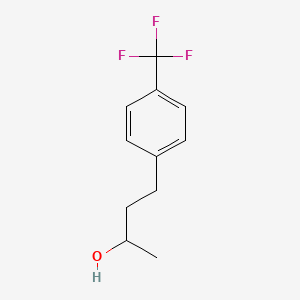
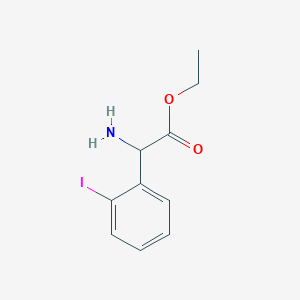
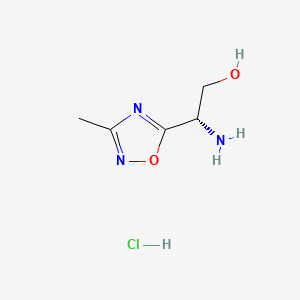

![rac-tert-butyl (2R,5R)-2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13550993.png)

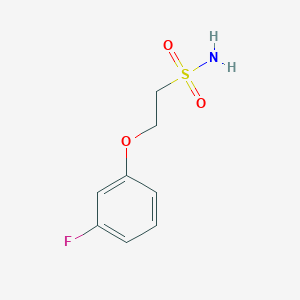
![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13551006.png)
